

Understanding the function of HDAC11 with SIS17

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An In-depth Technical Guide to the Function of HDAC11 and its Modulation by SIS17

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 11 (HDAC11) is a unique, class IV enzyme with proficient defatty-acylase activity that significantly outweighs its deacetylase function. This distinct catalytic preference sets it apart from other HDAC family members and positions it as a critical regulator in diverse cellular processes, including immune signaling and metabolic homeostasis. The development of selective inhibitors is paramount to dissecting its specific roles and evaluating its therapeutic potential. **SIS17** has emerged as a potent and selective small molecule inhibitor of HDAC11, primarily targeting its demyristoylation activity. This technical guide provides a comprehensive overview of HDAC11 function, its interaction with the specific inhibitor **SIS17**, key signaling pathways it modulates, and detailed experimental protocols for its study.

Core Concepts: HDAC11 and the Selective Inhibitor SIS17

Histone deacetylases (HDACs) are a family of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, thereby regulating chromatin structure, gene expression, and other cellular functions.[1][2] The HDAC family is traditionally divided into four classes based on sequence homology.[2]



1.1. HDAC11: The Sole Class IV HDAC

HDAC11 is the most recently identified member of the zinc-dependent HDACs and is the only member of class IV, sharing features with both class I and II enzymes.[2] It is highly expressed in the brain, heart, skeletal muscle, and kidney.[3][4]

A defining feature of HDAC11 is its enzymatic activity. While it possesses weak deacetylase activity, it is a highly efficient fatty-acid deacylase.[5][6] Its catalytic efficiency for removing long-chain fatty acyl groups, such as myristoyl (C14) and palmitoyl (C16) moieties, is over 10,000 times greater than for removing acetyl groups.[5][7] This proficient defatty-acylation activity is now considered its primary biological function, implicating it in the regulation of protein lipidation, a critical post-translational modification.[5][8]

1.2. **SIS17**: A Specific Tool for Probing HDAC11 Function

The study of individual HDAC isoforms has been hampered by a lack of selective inhibitors.[6] **SIS17** was developed through an activity-guided rational design approach to specifically target HDAC11.[9] It is a potent, cell-permeable inhibitor that selectively blocks the demyristoylation activity of HDAC11 without significantly affecting other HDACs.[9][10] This selectivity makes **SIS17** an invaluable chemical probe for elucidating the specific cellular functions of HDAC11 and validating it as a therapeutic target.[9][11]

Mechanism of Action: HDAC11, SHMT2, and Interferon Signaling

Recent research has identified serine hydroxymethyltransferase 2 (SHMT2) as a key substrate of HDAC11.[6][9] This interaction is central to a signaling pathway that regulates the immune system's response to type I interferons (IFN).

2.1. The HDAC11-SHMT2 Axis

HDAC11 directly removes the myristoyl group from a lysine residue on SHMT2.[9][12] The acylation status of SHMT2, in turn, controls the stability of the type I interferon receptor, IFNαR1. When HDAC11 is active, it defatty-acylates SHMT2, which leads to the ubiquitination and subsequent degradation of IFNαR1. This dampens the cell's ability to respond to type I interferons.



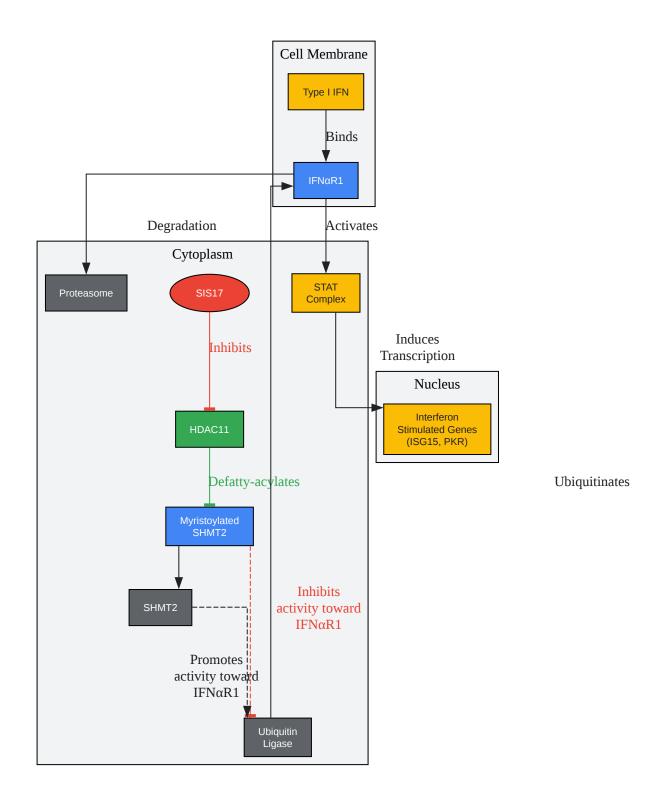




2.2. SIS17-Mediated Pathway Inhibition

SIS17 inhibits the enzymatic activity of HDAC11, preventing the defatty-acylation of SHMT2.[9] This leads to an accumulation of myristoylated SHMT2. The acylated form of SHMT2 stabilizes IFNαR1 at the cell surface, resulting in an enhanced and prolonged downstream signaling cascade upon interferon stimulation.[12] This is evidenced by the increased expression of interferon-stimulated genes (ISGs) such as ISG15 and PKR in cells treated with SIS17.[12]





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Caption: The HDAC11-SHMT2 signaling pathway in Type I Interferon response.



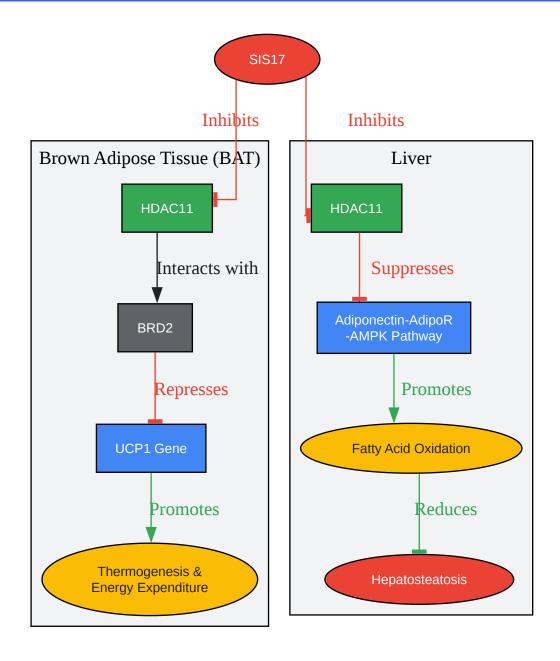
HDAC11 in Metabolic Regulation

Beyond immunology, HDAC11 is a crucial regulator of metabolic homeostasis.[4][8] Genetic knockout of HDAC11 in mice confers resistance to high-fat diet-induced obesity, improves insulin sensitivity, and enhances glucose tolerance.[8][13]

HDAC11 exerts its metabolic control through at least two key mechanisms:

- Brown Adipose Tissue (BAT) Thermogenesis: HDAC11 suppresses the thermogenic program in adipose tissue. It achieves this by interacting with the transcriptional repressor BRD2, which inhibits the expression of Uncoupling Protein 1 (UCP1), a key protein for heat generation in BAT.[4] Inhibition of HDAC11 leads to increased UCP1 expression and enhanced energy expenditure.[4][8]
- Hepatic Metabolism: Loss of HDAC11 activates the adiponectin-AdipoR-AMPK signaling pathway in the liver.[8] This pathway is critical for regulating fatty acid oxidation and glucose metabolism, and its activation helps reverse hepatosteatosis (fatty liver).





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Caption: Regulatory roles of HDAC11 in metabolism in adipose tissue and liver.

Quantitative Data on Inhibitor Selectivity

The selectivity of **SIS17** for HDAC11 is a key attribute. The following table summarizes the half-maximal inhibitory concentrations (IC50) of **SIS17** and a related compound, FT895, against HDAC11 and other HDAC isoforms, demonstrating the superior selectivity of **SIS17**.



Inhibitor	HDAC11 IC50 (µM)	HDAC4 IC ₅₀ (μM)	HDAC8 IC50 (μM)	Selectivity Notes	Reference
SIS17	0.83	> 100	> 100	Highly selective for HDAC11. No significant inhibition of other HDACs observed.	[9]
FT895	0.74	25	9.2	Less selective than SIS17, with off-target inhibition of HDAC4 and HDAC8.	[9]

IC₅₀ values were determined using an in vitro HPLC-based assay with a myristoylated H3K9 peptide substrate.[9]

Experimental Protocols

Precise methodologies are crucial for studying the HDAC11-**SIS17** interaction. Below are detailed protocols for key experiments.

5.1. In Vitro HDAC11 Inhibition Assay

This protocol determines the IC50 value of an inhibitor against HDAC11's deacylation activity.

Methodology:

- Reagents:
 - Recombinant human HDAC11 enzyme.
 - Fluorogenic or peptide substrate (e.g., myristoyl-H3K9 peptide).



- Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).
- Inhibitor (e.g., SIS17) dissolved in DMSO.
- Developer solution (for fluorogenic assays) or HPLC system for peptide analysis.

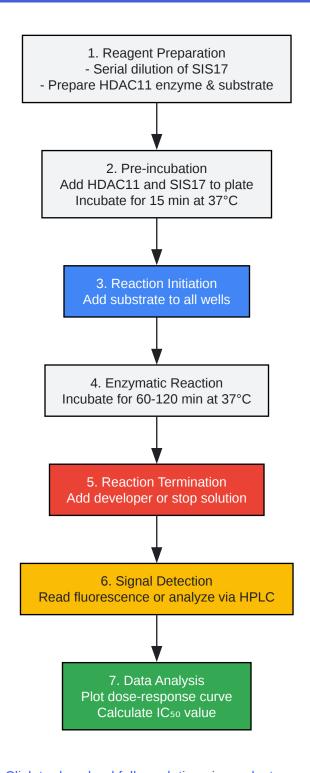
Procedure:

- Prepare serial dilutions of the inhibitor (e.g., SIS17) in assay buffer.
- In a 96-well plate, add the HDAC11 enzyme to each well (except for no-enzyme controls).
- Add the inhibitor dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.
- Initiate the reaction by adding the substrate to all wells.
- Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).
- Stop the reaction (e.g., by adding a developer solution like Trichostatin A or by acid quenching for HPLC).
- Measure the output: fluorescence (e.g., λex = 380 nm / λem = 500 nm) or peptide cleavage via HPLC.

Data Analysis:

- Normalize the data to controls (100% activity for no inhibitor, 0% for no enzyme).
- Plot the percentage of HDAC11 activity against the logarithm of the inhibitor concentration.
- Calculate the IC₅₀ value using a nonlinear regression fit (log(inhibitor) vs. response -variable slope).





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Caption: Experimental workflow for the in vitro HDAC11 inhibition assay.

5.2. Cellular SHMT2 Fatty-Acylation Assay



This protocol measures the effect of **SIS17** on the fatty-acylation level of endogenous SHMT2 in living cells.[9]

Methodology:

- Reagents & Materials:
 - Cell line (e.g., MCF7).
 - Alkyne-tagged fatty acid analog (e.g., alkyne-palmitate, Alk14).
 - SIS17 inhibitor.
 - Cell lysis buffer (RIPA buffer with protease inhibitors).
 - Click chemistry reagents: Biotin-azide, CuSO₄, TBTA ligand, TCEP.
 - Streptavidin-conjugated magnetic beads.
 - SDS-PAGE and Western blot reagents.
 - Primary antibody against SHMT2.
- Procedure:
 - Culture MCF7 cells to ~80% confluency.
 - Treat cells with the alkyne-fatty acid analog (e.g., 50 μM Alk14) and varying concentrations of SIS17 (e.g., 0, 12.5, 25, 50 μM) for 6 hours at 37°C.
 - Harvest and lyse the cells. Quantify total protein concentration (e.g., BCA assay).
 - Perform a click chemistry reaction on the cell lysate to conjugate a biotin-azide tag to the alkyne-acylated proteins.
 - Incubate the biotin-tagged lysate with streptavidin beads to pull down the acylated proteins.
 - Wash the beads extensively to remove non-specifically bound proteins.



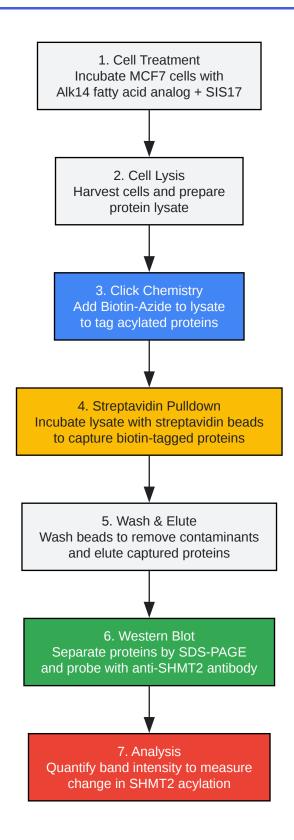




- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Perform a Western blot using an anti-SHMT2 antibody to detect the amount of pulleddown (i.e., acylated) SHMT2.
- Data Analysis:

 Quantify the band intensity for SHMT2 in each lane. Compare the intensity in SIS17treated samples to the vehicle control to determine the fold-increase in SHMT2 acylation.





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References

- 1. m.youtube.com [m.youtube.com]
- 2. The HDAC interaction network PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. HDAC11, an emerging therapeutic target for metabolic disorders PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity-Guided Design of HDAC11-Specific Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC11 is a fatty-acid deacylase | bioRxiv [biorxiv.org]
- 8. Programming and Regulation of Metabolic Homeostasis by HDAC11 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-Guided Design of HDAC11-Specific Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. pnas.org [pnas.org]
- 13. Frontiers | Emerging role of HDAC11 in skeletal muscle biology [frontiersin.org]
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